molecular formula C20H24N2O2 B11778628 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine

Cat. No.: B11778628
M. Wt: 324.4 g/mol
InChI Key: ADBNAUQRSMRBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a dihydrobenzo[dioxin] moiety

Preparation Methods

The synthesis of 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Alkylation of Phenolic Hydroxyl Group: Using 2,3-dihydroxybenzoic acid as the initial material, the phenolic hydroxyl group is alkylated.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the choice of solvents and reaction temperatures .

Chemical Reactions Analysis

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-4-amine

InChI

InChI=1S/C20H24N2O2/c1-2-4-16(5-3-1)15-22-10-8-17(9-11-22)21-18-6-7-19-20(14-18)24-13-12-23-19/h1-7,14,17,21H,8-13,15H2

InChI Key

ADBNAUQRSMRBQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.